tert-Butyl 7-oxoheptylcarbamate
CAS No.: 133728-25-3
Cat. No.: VC8068171
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133728-25-3 |
---|---|
Molecular Formula | C12H23NO3 |
Molecular Weight | 229.32 g/mol |
IUPAC Name | tert-butyl N-(7-oxoheptyl)carbamate |
Standard InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15) |
Standard InChI Key | UXRRXDCIDPKVLE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCC=O |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCC=O |
Introduction
Structural and Molecular Characteristics
tert-Butyl 7-oxoheptylcarbamate (C₁₂H₂₃NO₃) features a linear heptyl chain with a ketone at the seventh position and a tert-butyl carbamate group at the first position. The SMILES notation CC(C)(C)OC(=O)NCCCCCCC=O
highlights its structure . Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₃NO₃ | |
Molecular Weight | 229.32 g/mol | |
IUPAC Name | tert-Butyl (7-oxoheptyl)carbamate | |
Storage Conditions | -20°C under inert atmosphere |
The tert-butyl group enhances steric protection of the carbamate, while the ketone enables nucleophilic reactions, making the compound valuable for derivatization .
Chemical and Physical Properties
The compound’s reactivity is dominated by its ketone and carbamate functionalities:
The ketone group participates in condensation and Grignard reactions, while the carbamate can undergo deprotection to yield primary amines .
Applications in Pharmaceutical Research
tert-Butyl 7-oxoheptylcarbamate is primarily utilized as a building block in drug discovery:
-
Prodrug Development:
Serves as a precursor for glutamine analogs targeting cancer cell metabolism, as demonstrated in studies on L-γ-methyleneglutamic acid amides . -
Peptide Modification:
The carbamate group facilitates covalent conjugation to peptides, enhancing stability and bioavailability . -
Enzyme Inhibitors:
Acts as an intermediate in synthesizing kinase inhibitors, leveraging its ketone for Schiff base formation with lysine residues .
Notably, its ethyl and tert-butyl ester analogs have shown moderate activity against breast cancer cell lines (MCF-7, SK-BR-3), though potency is lower than leading candidates .
Chronic exposure risks remain unstudied, but structural analogs (e.g., tert-butyl hydroperoxide) suggest potential hepatotoxicity at high doses .
Recent Research and Future Directions
Recent studies highlight its role in:
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Bioconjugation Chemistry:
Site-specific modification of antibodies via ketone-mediated oxime ligation . -
Metabolic Profiling:
Detection of related carbamates in human blood underscores its potential as a biomarker for environmental exposure .
Future research may explore:
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